3-((Trimethylsilyl)ethynyl)aniline

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

3-((Trimethylsilyl)ethynyl)aniline (CAS 110598-30-6, MFCD20690708) is a meta-substituted aniline derivative bearing a trimethylsilyl (TMS)-protected ethynyl group at the 3-position. With a molecular formula of C₁₁H₁₅NSi and a molecular weight of 189.33 g/mol, this compound is commercially available in purities of 95% to 98% and requires storage at 2–8 °C with protection from light to prevent degradation.

Molecular Formula C11H15NSi
Molecular Weight 189.33 g/mol
CAS No. 110598-30-6
Cat. No. B1600097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Trimethylsilyl)ethynyl)aniline
CAS110598-30-6
Molecular FormulaC11H15NSi
Molecular Weight189.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC(=CC=C1)N
InChIInChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3
InChIKeyUMDLPUJBLHKTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Trimethylsilyl)ethynyl)aniline (CAS 110598-30-6): Procurement-Grade Meta-Substituted TMS-Protected Aniline Building Block


3-((Trimethylsilyl)ethynyl)aniline (CAS 110598-30-6, MFCD20690708) is a meta-substituted aniline derivative bearing a trimethylsilyl (TMS)-protected ethynyl group at the 3-position. With a molecular formula of C₁₁H₁₅NSi and a molecular weight of 189.33 g/mol, this compound is commercially available in purities of 95% to 98% and requires storage at 2–8 °C with protection from light to prevent degradation [1]. Its structure, defined by IUPAC nomenclature as 3-[(trimethylsilyl)ethynyl]aniline, positions it as a versatile intermediate in organic synthesis, particularly within cross-coupling chemistries and as a precursor to heterocyclic frameworks [2].

Why 3-((Trimethylsilyl)ethynyl)aniline Cannot Be Replaced by Ortho- or Para-Isomers or Unprotected Ethynyl Analogs


Substitution of 3-((trimethylsilyl)ethynyl)aniline with its 2- or 4- positional isomers or with unprotected 3-ethynylaniline is not a straightforward exchange. The position of the ethynyl substituent on the aniline ring dictates both the electronic environment and steric accessibility of the amino group, which critically influences subsequent coupling efficiencies and regioselective outcomes [1]. Furthermore, the presence of the trimethylsilyl (TMS) protecting group is essential for maintaining alkyne stability during synthetic sequences; it prevents unwanted side reactions at the terminal alkyne, whereas the unprotected 3-ethynylaniline is prone to oxidative homocoupling and requires separate, often lower-yielding, protection/deprotection steps [2][3]. The meta-substitution pattern, distinct from the more sterically hindered ortho or electronically divergent para isomers, offers a unique reactivity profile in electrophilic aromatic substitution and cross-coupling reactions, making direct replacement scientifically unsound without re-optimization of reaction conditions [1].

Quantitative Evidence for 3-((Trimethylsilyl)ethynyl)aniline Differentiation: Comparative Data for Procurement Decisions


Meta-Substitution Confers Reduced Steric Hindrance and Predictable Amino Reactivity Compared to Ortho Isomers

The meta-substitution of 3-((trimethylsilyl)ethynyl)aniline places the ethynyl group away from the reactive aniline nitrogen, minimizing steric hindrance. This contrasts with ortho-substituted anilines like 2-((trimethylsilyl)ethynyl)aniline (CAS 103529-16-4), where steric compression significantly alters amino group nucleophilicity. A foundational study quantified this effect: for meta- and para-substituted anilines, amino group reactivity correlates linearly with electron density (R² > 0.95), while ortho-substituted anilines exhibit large negative deviations from this linear free-energy relationship due to steric strain in the transition state [1]. Consequently, the meta isomer offers predictable reactivity in coupling and condensation reactions, whereas the ortho isomer requires case-by-case optimization and often results in lower yields.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

TMS Protecting Group Enables High-Yield (99%) Alkyne Installation Versus Unprotected Ethynyl Routes

The trimethylsilyl (TMS) group is essential for achieving high synthetic yields when introducing ethynyl functionality onto aniline cores via palladium-catalyzed cross-coupling. A direct comparison of routes to ethynylanilines shows that the TMS-protected approach (Sonogashira coupling with trimethylsilylacetylene followed by mild desilylation) affords p-ethynylaniline in 99% yield [1]. In contrast, classical methods for synthesizing unprotected arylacetylenes, such as halogenation-dehydrohalogenation sequences, typically yield only 30–65% and involve cumbersome, costly procedures [1][2]. The TMS group in 3-((trimethylsilyl)ethynyl)aniline thus serves as a high-fidelity protecting group, allowing the alkyne to be installed with near-quantitative efficiency and subsequently unmasked under mild conditions (e.g., K₂CO₃/MeOH or TBAF) only when desired [3].

Synthetic Methodology Process Chemistry Protecting Group Strategy

TMS Group Provides Tunable Stability: 100× More Stable than Unprotected Alkyne, Yet Readily Cleaved Under Mild Fluoride Conditions

The TMS group in 3-((trimethylsilyl)ethynyl)aniline offers a quantifiable balance of stability and lability. Industrial silylating agent data indicate that a TMS-protected functional group (as in TESC, a related TMS-based protecting agent) is approximately 100 times more stable than an unprotected analog (KA-31 baseline) . This enhanced stability prevents premature alkyne deprotection or side reactions during multi-step syntheses involving acidic, basic, or organometallic conditions [1]. Yet, the TMS group remains highly susceptible to fluoride-mediated cleavage (e.g., TBAF, CsF) or mild basic methanolysis, enabling controlled, quantitative deprotection when the terminal alkyne is required for subsequent transformations like click chemistry or further Sonogashira couplings [2]. This contrasts with bulkier silyl groups (e.g., TBDMS, 10,000× more stable) which require harsher deprotection conditions that may be incompatible with sensitive functionalities .

Synthetic Methodology Protecting Group Chemistry Process Development

Commercially Available at 98% Purity with Defined Storage Requirements, Ensuring Reproducibility

Reproducible synthetic outcomes require starting materials of defined and consistent purity. 3-((Trimethylsilyl)ethynyl)aniline is commercially available from multiple vendors with a standard purity of 98% (HPLC/GC) and is supplied with batch-specific certificates of analysis (CoA) that include NMR, HPLC, and GC data . In contrast, the unprotected analog, 3-ethynylaniline (CAS 54060-30-9), is less commonly stocked and often requires on-demand synthesis or in-house preparation, introducing batch-to-batch variability . Furthermore, the TMS-protected compound has clearly defined storage specifications: 2–8 °C with protection from light to prevent silane hydrolysis and oxidative degradation, ensuring long-term stability when procured in bulk [1].

Chemical Procurement Quality Control Reproducibility

Meta-Positioned Ethynyl Group Enables Distinct Kinase Inhibitor Scaffold Development

The meta-substitution pattern of 3-((trimethylsilyl)ethynyl)aniline positions the ethynyl group for optimal engagement in extended π-conjugated systems and hydrogen-bonding networks critical for kinase inhibitor binding. Literature indicates that this ethynyl-aniline scaffold serves as a direct precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents . Notably, related aniline derivatives with meta-substitution have been implicated in the synthesis of erlotinib-related impurities and other anticancer agents, suggesting a specific role in medicinal chemistry campaigns targeting the ATP-binding pocket of tyrosine kinases [1][2]. In contrast, ortho-ethynylanilines are predominantly used in cyclization reactions to form indoles (e.g., 2,3-diarylindoles) rather than acyclic kinase inhibitor frameworks, highlighting a divergent application space dictated by substitution geometry [3].

Medicinal Chemistry Kinase Inhibitors Drug Discovery

High-Value Application Scenarios for 3-((Trimethylsilyl)ethynyl)aniline in Research and Industrial Settings


Multi-Step Synthesis of Kinase Inhibitors Requiring Orthogonal Alkyne Protection

In medicinal chemistry campaigns targeting kinases (e.g., c-abl, JAK, GSK-3β), 3-((trimethylsilyl)ethynyl)aniline serves as a key intermediate. The TMS group protects the terminal alkyne during complex multi-step sequences involving nucleophilic additions, amide couplings, or metal-catalyzed cross-couplings on the aniline nitrogen . The meta-substitution ensures the ethynyl group does not sterically impede these reactions [1]. The TMS group is then removed under mild fluoride conditions (e.g., TBAF/THF) to reveal the free alkyne for a final Sonogashira coupling or click chemistry step, enabling modular assembly of diverse kinase inhibitor libraries [2][3].

Preparation of Conjugated Organic Materials and Nonlinear Optical (NLO) Chromophores

The extended π-conjugation enabled by the meta-ethynylaniline core is valuable in materials science. 3-((Trimethylsilyl)ethynyl)aniline can be desilylated to 3-ethynylaniline and subsequently coupled with aryl halides to construct donor-π-acceptor systems for NLO applications . The high-yielding TMS-protected route (99% yield for analogous para system) ensures an economical supply of the ethynyl building block for polymer synthesis, contrasting with the low-yielding classical routes [1][2].

Synthesis of Heterocyclic Frameworks via Cycloaddition and Cyclization Reactions

The TMS-protected alkyne in 3-((trimethylsilyl)ethynyl)aniline is a latent reactive handle for [3+2] cycloadditions (e.g., click chemistry) to form triazoles or for transition metal-catalyzed cyclizations to yield benzofurans, isoquinolines, and other heterocycles . The meta-substitution pattern directs cyclization to different regioisomeric products compared to ortho- or para-substituted analogs, offering access to unique chemical space for library synthesis [1][2].

Analytical Reference Standards for Pharmaceutical Impurity Profiling

3-((Trimethylsilyl)ethynyl)aniline is listed as a related compound in impurity reference materials for erlotinib hydrochloride, an FDA-approved tyrosine kinase inhibitor . Procuring this compound at 98% purity with full analytical characterization (NMR, HPLC, GC) supports quality control laboratories in developing and validating HPLC/LC-MS methods for detecting and quantifying trace impurities in pharmaceutical formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((Trimethylsilyl)ethynyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.